molecular formula C9H13BrN2O B1602503 Kynuramine dihydrobromide CAS No. 304-47-2

Kynuramine dihydrobromide

Cat. No.: B1602503
CAS No.: 304-47-2
M. Wt: 245.12 g/mol
InChI Key: YUPVVZSYBUIDQR-UHFFFAOYSA-N
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Description

Kynuramine dihydrobromide is a chemical compound with the empirical formula C9H12N2O · 2HBr. It is a derivative of kynuramine, a biogenic amine that plays a significant role in various biochemical processes. This compound is primarily used as a substrate in the study of monoamine oxidase (MAO) activity, which is crucial for understanding the metabolism of neurotransmitters and the development of MAO inhibitors.

Mechanism of Action

Target of Action

Kynuramine dihydrobromide primarily targets Monoamine Oxidase (MAO) enzymes, specifically MAO A and MAO B . These enzymes play a crucial role in the oxidative deamination of biogenic amines, neurotransmitters, and xenobiotic amines, contributing to the regulation of these active substances in mammalian organisms .

Mode of Action

This compound acts as a fluorescent substrate for plasma amine oxidase . It interacts with its targets (MAO A and B) through a process of oxidative deamination . This interaction results in the production of hydrogen peroxide (H2O2) and aldehydes, which are risk factors for oxidative injury .

Biochemical Pathways

The compound is involved in the kynurenine pathway , which is responsible for the metabolism of the essential amino acid tryptophan . The kynurenine pathway can be grouped into three separate branches. The first one is involved in the initiation of tryptophan metabolism and kynurenine production. Once kynurenine is produced, it can enter two other branches of the kynurenine pathway, leading to the formation of xanthurenic acid (XaA) and/or kynurenic acid (KA) .

Pharmacokinetics

The end product of this metabolism is the formation of fluorescence detectable 4-hydroxyquinoline (4-HQ), which can be measured in a fluorescence spectrophotometer at 380 nm .

Result of Action

This compound has been shown to inhibit both presynaptic and postsynaptic α-adrenoceptors in vitro . It has also been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries . In vivo, it has been observed to facilitate lordosis behavior in estrogen-primed ovariectomized rats and increase heart rate and blood pressure in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kynuramine dihydrobromide can be synthesized through the reaction of kynuramine with hydrobromic acid. The process involves the following steps:

  • Dissolution of kynuramine in an appropriate solvent such as ethanol.
  • Addition of hydrobromic acid to the solution.
  • Crystallization of the product by cooling the reaction mixture.
  • Filtration and drying of the crystalline this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Kynuramine dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by monoamine oxidase enzymes, kynuramine is oxidized to produce 4-hydroxyquinoline.

    Deamination: The enzymatic deamination of kynuramine results in the formation of an aldehyde intermediate.

Common Reagents and Conditions:

    Oxidation: Monoamine oxidase A and B are the primary enzymes involved. The reaction conditions typically include a buffered aqueous solution at physiological pH.

    Deamination: This reaction also involves monoamine oxidase enzymes under similar conditions.

Major Products:

    4-Hydroxyquinoline: Formed as a major product during the oxidation of kynuramine by monoamine oxidase.

Scientific Research Applications

Kynuramine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate to study the kinetics and inhibition of monoamine oxidase enzymes.

    Biology: Helps in understanding the metabolic pathways of biogenic amines and their role in cellular processes.

    Medicine: Plays a crucial role in the development of MAO inhibitors, which are used as antidepressants and neuroprotective agents.

    Industry: Utilized in the production of various biochemical assays and diagnostic tools.

Comparison with Similar Compounds

    Serotonin: Another substrate for monoamine oxidase, involved in neurotransmitter metabolism.

    Dopamine: Also metabolized by monoamine oxidase, playing a key role in neurological functions.

    Phenylethylamine: A substrate for MAO B, used in similar biochemical studies.

Uniqueness: Kynuramine dihydrobromide is unique due to its specific interaction with both MAO A and MAO B, making it a versatile tool for studying the kinetics and inhibition of these enzymes. Its ability to produce 4-hydroxyquinoline as a measurable product further enhances its utility in biochemical assays.

Properties

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPVVZSYBUIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585195
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304-47-2
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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